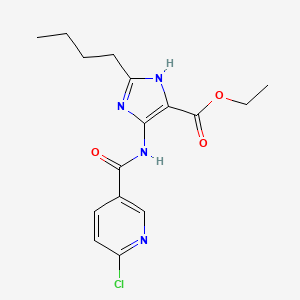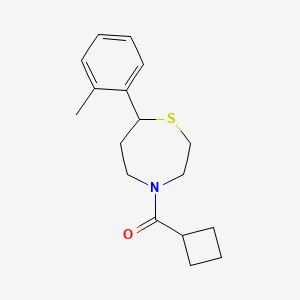
Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound. The “o-tolyl” part refers to a functional group related to toluene, with the general formula CH3C6H4−R . The “Cyclobutyl” part refers to a cyclobutane functional group, which is a type of alkyl group derived from cyclobutane (C4H8) by the removal of one hydrogen atom.
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound likely has a cyclobutyl group attached to a thiazepan ring, which in turn is attached to a methanone group with an o-tolyl substituent . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially react under different conditions. For example, the o-tolyl group could participate in nucleophilic substitution reactions . More detailed reaction analysis would likely be found in specialized chemical literature .Applications De Recherche Scientifique
Antitubercular Activities Research has led to the discovery of compounds with significant antitubercular properties. For instance, a study synthesized and evaluated a series of compounds for their activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). One compound, featuring a cyclobutyl group, showed notable in vitro activity with a minimum inhibitory concentration of 0.05 microg/mL against both MTB and MDR-TB. Additionally, in vivo tests demonstrated its ability to decrease bacterial load in lung and spleen tissues, highlighting its potential as a novel antitubercular agent (Sriram et al., 2006).
Organometallic Chemistry The synthesis of novel organometallic complexes involving cyclobutyl groups has been explored. One study described the unprecedented rhodium-mediated trimerization of alkynes leading to (η4-cyclobutadiene)rhodium complexes. This research opens new avenues for the synthesis of organometallic compounds with potential applications in catalysis and materials science (Lamata et al., 1996).
Photochemistry and Photocycloaddition Reactions The photochemical properties of compounds containing cyclobutyl groups have been investigated, particularly in the context of photocycloaddition reactions. Studies have shown the formation of cyclobutane rings through [2+2] photocycloaddition, with one work demonstrating the reactivity in both the solid state and solution. These findings are crucial for the development of new synthetic methodologies and the design of photoreactive materials (O'Hara et al., 2019).
Cycloisomerization and Synthesis of Complex Molecules Research into cycloisomerizations of ene-ynamides catalyzed by gold has shown the formation of cyclobutanones from terminal or trimethylsilyl substituted ynamides. This work highlights the versatility of cyclobutyl-containing compounds in synthesizing complex molecular structures with high diastereoselectivities, showcasing the potential for creating diverse and complex molecules (Couty et al., 2009).
Mécanisme D'action
Target of Action
It is structurally similar to pyriofenone , a member of aryl-phenyl ketone fungicides, which primarily targets the actin/myosin/fimbrin function in fungi .
Mode of Action
If we consider its structural similarity to pyriofenone, it might also inhibit the actin/myosin/fimbrin function in fungi . This inhibition disrupts the cytoskeleton of the fungi, preventing their growth and proliferation.
Biochemical Pathways
Based on its potential mode of action, it might interfere with the actin-myosin interaction, a crucial process in the cytoskeleton formation of fungi . This disruption can lead to downstream effects such as impaired cell division and growth, ultimately leading to the death of the fungal cells.
Result of Action
Based on its potential mode of action, it might cause disruption of the fungal cytoskeleton, leading to impaired cell division and growth, and ultimately, cell death .
Propriétés
IUPAC Name |
cyclobutyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-13-5-2-3-8-15(13)16-9-10-18(11-12-20-16)17(19)14-6-4-7-14/h2-3,5,8,14,16H,4,6-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZIGIRJNWIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B2986841.png)
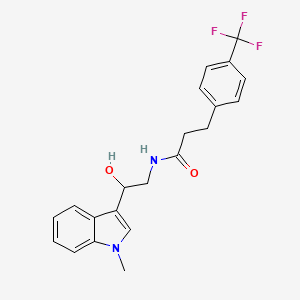
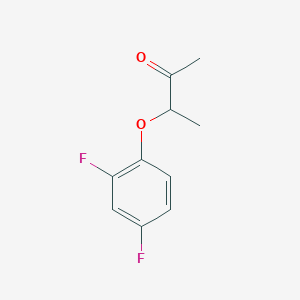
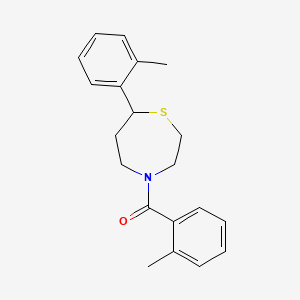

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)
![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2986850.png)
![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)
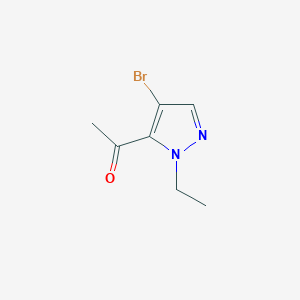
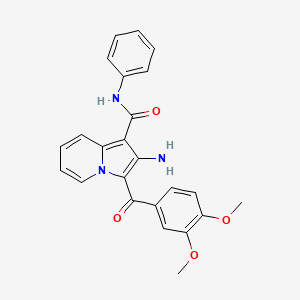
![9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986859.png)
![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986860.png)
![1-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)
